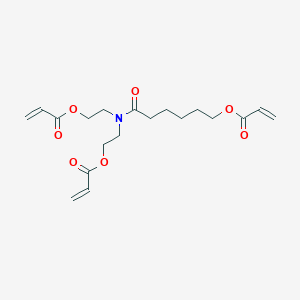
N,N-Bis(2-acryloxyethyl)-6-acryloxyhexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[[1-Oxo-6-[(1-oxoallyl)oxy]hexyl]imino]di-2,1-ethanediyl diacrylate is a complex organic compound with the molecular formula C16H24O6 . This compound is characterized by its unique structure, which includes multiple functional groups such as oxo, allyl, and acrylate groups. It is primarily used in various industrial and research applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[1-Oxo-6-[(1-oxoallyl)oxy]hexyl]imino]di-2,1-ethanediyl diacrylate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the esterification of hexyl imino diacrylate with oxoallyl compounds under controlled conditions. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The process involves rigorous monitoring of reaction parameters such as temperature, pressure, and pH to optimize the production .
Chemical Reactions Analysis
Types of Reactions
[[1-Oxo-6-[(1-oxoallyl)oxy]hexyl]imino]di-2,1-ethanediyl diacrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The acrylate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
[[1-Oxo-6-[(1-oxoallyl)oxy]hexyl]imino]di-2,1-ethanediyl diacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create specialized polymers.
Biology: Employed in the synthesis of bioactive molecules for drug discovery.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive acrylate groups
Mechanism of Action
The mechanism of action of [[1-Oxo-6-[(1-oxoallyl)oxy]hexyl]imino]di-2,1-ethanediyl diacrylate involves its interaction with various molecular targets. The acrylate groups can undergo polymerization, forming cross-linked networks that enhance the mechanical properties of materials. Additionally, the oxo and allyl groups can participate in redox reactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
[2,2-dimethyl-1-oxo-3-[(1-oxoallyl)oxy]propoxy]-2,2-dimethylpropyl acrylate: Similar in structure but with different substituents.
[2,2-bis[(1-oxoallyl)oxy]methyl]-1,3-propanediyl diacrylate: Contains additional acrylate groups, leading to different reactivity
Uniqueness
[[1-Oxo-6-[(1-oxoallyl)oxy]hexyl]imino]di-2,1-ethanediyl diacrylate is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical properties .
Properties
CAS No. |
66028-32-8 |
|---|---|
Molecular Formula |
C19H27NO7 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
[6-[bis(2-prop-2-enoyloxyethyl)amino]-6-oxohexyl] prop-2-enoate |
InChI |
InChI=1S/C19H27NO7/c1-4-17(22)25-13-9-7-8-10-16(21)20(11-14-26-18(23)5-2)12-15-27-19(24)6-3/h4-6H,1-3,7-15H2 |
InChI Key |
XVLGZCDXINAMDO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCCCC(=O)N(CCOC(=O)C=C)CCOC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


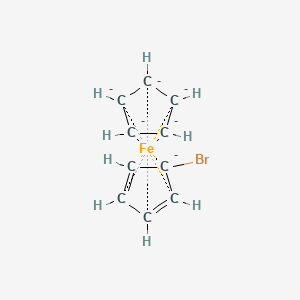
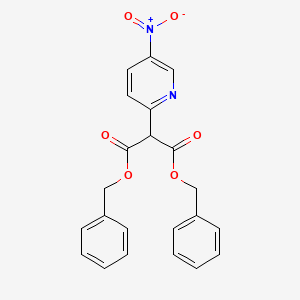

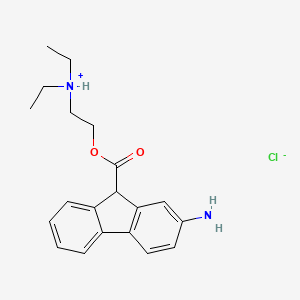
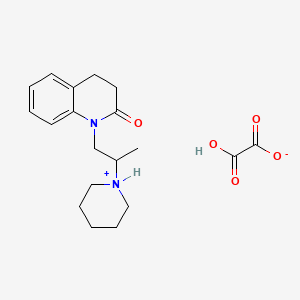

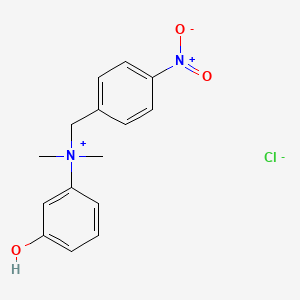
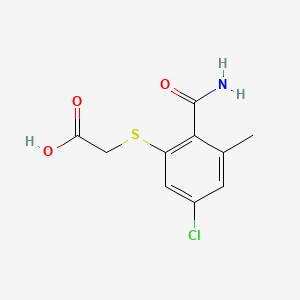


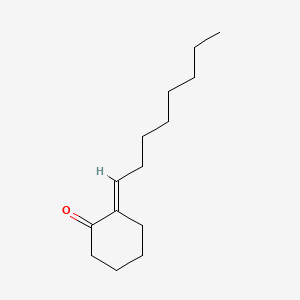
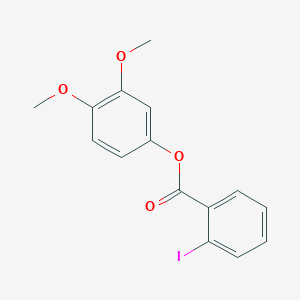
![Chromate(3-), [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)][3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonato(3-)]-, sodium](/img/structure/B13772908.png)

